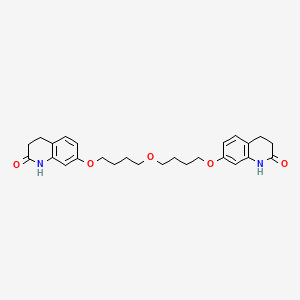
1-Methyl-2-(4-(amino(hexyloxycarbonylimino)methyl)anilinomethyl)-1H-benzoimidazole-5-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned seems to be a complex organic molecule. It contains several functional groups, including an amino group, a carbonyl group, and an imidazole ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the imidazole ring and the various functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and can affect how it behaves in different environments .Scientific Research Applications
Synthesis and Characterization of Derivatives
- This compound is used as a starting material for synthesizing various derivatives in medicinal chemistry. For instance, thiazolecarboxylic acid derivatives and pyrazole derivatives have been synthesized using similar ethyl esters, which are then evaluated for their pharmacological properties (Dovlatyan et al., 2004); (Herrag et al., 2007).
Corrosion Inhibition
- Compounds like pyrazole derivatives, which share a structural similarity with the compound , have been evaluated as corrosion inhibitors for steel in acidic environments, demonstrating the potential industrial applications of such compounds (Herrag et al., 2007).
Fluorescence Applications in Coordination Chemistry
- Derivatives of benzimidazole, like the one mentioned, have been used in developing tridentate ligands for rhenium tricarbonyl core complexes, which are significant in fluorescence applications (Wei et al., 2006).
Crystallography and Molecular Structure Analysis
- Research on similar compounds has provided insights into molecular structures and crystallography. For instance, studies on dabigatran etexilate tetrahydrate reveal details about molecular geometry and intermolecular interactions, which are crucial for understanding the chemical behavior of such compounds (Liu et al., 2012).
Synthesis of Potential Antineoplastic and Antifilarial Agents
- Similar benzimidazole derivatives have been synthesized and evaluated for their potential as antineoplastic and antifilarial agents, highlighting the biomedical significance of these compounds (Ram et al., 1992).
Investigation of Interaction with Other Compounds
- The interaction of related compounds with ethoxymethylene-containing derivatives has been studied, offering insights into possible chemical reactions and product formations (Dmitry et al., 2015).
Safety And Hazards
Future Directions
The future directions for research on a compound would depend on its potential uses. For example, if a compound shows promise as a pharmaceutical, future research might focus on clinical trials and drug development. Alternatively, if a compound has interesting chemical properties, researchers might focus on studying these properties in more detail .
properties
CAS RN |
1408238-36-7 |
|---|---|
Product Name |
1-Methyl-2-(4-(amino(hexyloxycarbonylimino)methyl)anilinomethyl)-1H-benzoimidazole-5-carboxylic acid ethyl ester |
Molecular Formula |
C26H33N5O4 |
Molecular Weight |
479.57 |
IUPAC Name |
ethyl 2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C26H33N5O4/c1-4-6-7-8-15-35-26(33)30-24(27)18-9-12-20(13-10-18)28-17-23-29-21-16-19(25(32)34-5-2)11-14-22(21)31(23)3/h9-14,16,28H,4-8,15,17H2,1-3H3,(H2,27,30,33) |
SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC)N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
Des-(N-2-pyridyl-β-alanine Ethyl Ester) Dabigatran Etexilate 5-Ethyl Carboxylate; 2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




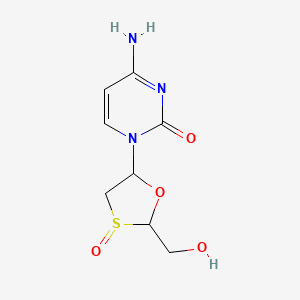
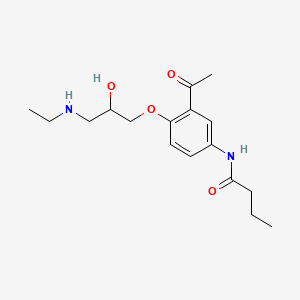




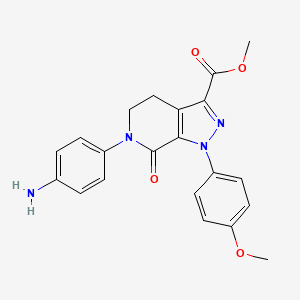
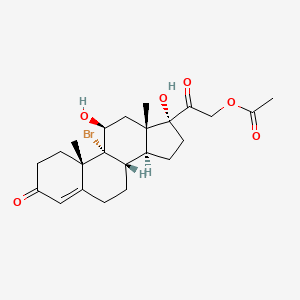
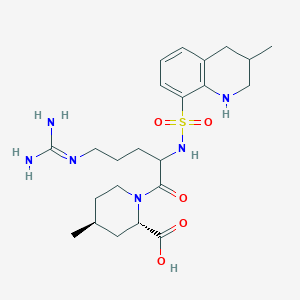


![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)
